Cas no 4518-10-9 (Methyl 3-aminobenzoate)

Methyl 3-aminobenzoate (CAS 4518-11-6) is an organic compound with the molecular formula C8H9NO2. It is a white to off-white crystalline powder commonly used as an intermediate in pharmaceutical synthesis and organic chemistry applications. The compound features both an ester and an amino functional group, making it a versatile building block for further chemical modifications. Its high purity and stability under standard conditions ensure reliable performance in reactions such as acylation, alkylation, and diazotization. Methyl 3-aminobenzoate is also employed in research settings for the development of dyes, agrochemicals, and specialty polymers. Proper handling requires adherence to standard laboratory safety protocols.
Methyl 3-aminobenzoate structure
Methyl 3-aminobenzoate structure
商品名:Methyl 3-aminobenzoate
CAS番号:4518-10-9
MF:C8H9NO2
メガワット:151.16256
MDL:MFCD00017102
CID:45129
PubChem ID:78274

Methyl 3-aminobenzoate 化学的及び物理的性質

名前と識別子

    • Methyl 3-aminobenzoate
    • 3-Amino-benzoic acid methyl ester
    • 3-Aminobenzoic Acid Methyl Ester
    • Methyl-3-aminobenzoate
    • m-Aminobenzoic acid, mrthyl ester
    • AS-18367
    • m-amino benzoic acid methyl ester
    • SY031535
    • AM9880
    • BB 0245098
    • NS00015527
    • 3-(Methoxycarbonyl)aniline
    • Methyl 3-aminobenzoate, >=97.0% (GC)
    • methyl3-aminobenzoate
    • Benzoic acid, 3-amino-, methyl ester
    • m-Aminobenzoic acid, methyl ester
    • MFCD00017102
    • methyl 3-amino-benzoate
    • 3-amino benzoic acid methyl ester
    • 3-Carbomethoxyaniline
    • EINECS 224-842-5
    • EN300-17769
    • DTXSID7063506
    • AKOS000108600
    • Methyl-m-aminobenzoate
    • SB76065
    • AI3-03339
    • F9995-1223
    • m-aminobenzoic acid methyl ester
    • (3-(Methoxycarbonyl)phenyl)amine
    • T278MY2TG5
    • methyl 3-amino benzoate
    • AC-25094
    • AE-562/40241907
    • InChI=1/C8H9NO2/c1-11-8(10)6-3-2-4-7(9)5-6/h2-5H,9H2,1H
    • SDCCGMLS-0066265.P001
    • Methyl m-aminobenzoate
    • CHEBI:194931
    • W-106161
    • Methyl(3-amino)benzoate
    • FT-0628321
    • 4518-10-9
    • Methyl 3-aminophenylcarboxylate
    • SCHEMBL134170
    • CS-W018124
    • Z57032594
    • NCIOpen2_007393
    • 3-amino-benzoicacimethylester
    • ALBB-037309
    • aniline, 3-methoxycarbonyl-
    • DTXCID0040389
    • DB-012711
    • A1499
    • STK219791
    • MDL: MFCD00017102
    • インチ: 1S/C8H9NO2/c1-11-8(10)6-3-2-4-7(9)5-6/h2-5H,9H2,1H3
    • InChIKey: VZDNXXPBYLGWOS-UHFFFAOYSA-N
    • ほほえんだ: COC(=O)C1=CC(=CC=C1)N
    • BRN: 1101468

計算された属性

  • せいみつぶんしりょう: 151.06300
  • どういたいしつりょう: 151.063
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 147
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 52.3
  • 疎水性パラメータ計算基準値(XlogP): 1.5
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: ふん
  • 密度みつど: 1.232(lit.)
  • ゆうかいてん: 53.0 to 57.0 deg-C
  • ふってん: 170°C/20mmHg(lit.)
  • フラッシュポイント: 140.4°C
  • 屈折率: 1.5810 (estimate)
  • すいようせい: Slightly soluble in water (0.1-1%) .
  • PSA: 52.32000
  • LogP: 1.63660
  • ようかいせい: 自信がない

Methyl 3-aminobenzoate セキュリティ情報

Methyl 3-aminobenzoate 税関データ

  • 税関コード:2922499990
  • 税関データ:

    中国税関コード:

    2922499990

    概要:

    2922499990他のアミノ酸及びそのエステル及びその塩(1つ以上の酸素含有基を含む場合を除く)。付加価値税:17.0%税金還付率:9.0% 規制条件:AB(入国貨物通関表、出国貨物通関表)最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

    規制条件:

    A.入国貨物通関表
    B.出国貨物通関申告書

    検査検疫種別:

    P.輸入動植物/動植物製品検疫
    Q.海外動植物/動植物製品検疫
    R、輸入食品衛生監督検査
    S.輸出食品衛生監督検査
    M.輸入商品検査
    N.輸出商品検査

    要約:

    HS:292249990酸素官能基を1種以上含むアミノ酸を除く他のアミノ酸及びそのエステル、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:6.5% General tariff:30.0%

Methyl 3-aminobenzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
A1499-25G
Methyl 3-Aminobenzoate
4518-10-9 >98.0%(GC)(T)
25g
¥800.00 2023-09-09
Apollo Scientific
OR30089-100g
Methyl 3-aminobenzoate
4518-10-9
100g
£156.00 2025-02-19
Enamine
EN300-17769-50.0g
methyl 3-aminobenzoate
4518-10-9 95%
50.0g
$126.0 2023-07-08
Life Chemicals
F9995-1223-1g
methyl 3-aminobenzoate
4518-10-9 95%+
1g
$21.0 2023-09-05
Life Chemicals
F9995-1223-0.5g
methyl 3-aminobenzoate
4518-10-9 95%+
0.5g
$19.0 2023-09-05
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
A1499-5G
Methyl 3-Aminobenzoate
4518-10-9 >98.0%(GC)(T)
5g
¥300.00 2023-09-09
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M139488-25g
Methyl 3-aminobenzoate
4518-10-9 >98.0%(GC)(T)
25g
¥273.90 2023-09-02
abcr
AB227394-1 g
Methyl 3-aminobenzoate, 97%; .
4518-10-9 97%
1g
€39.00 2022-06-02
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M39510-5g
Methyl 3-aminobenzoate
4518-10-9
5g
¥76.0 2021-09-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M39510-25g
Methyl 3-aminobenzoate
4518-10-9
25g
¥236.0 2021-09-08

Methyl 3-aminobenzoate 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Sodium periodate Solvents: Water ;  10 min, rt
2.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Acetonitrile ;  17 h, 65 °C
3.1 Reagents: Sodium borohydride Solvents: Methanol ;  20 min, 0 °C
3.2 Reagents: Sodium chloride Solvents: Water ;  2 min
4.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
4.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
5.1 300 - 900 °C
リファレンス
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Sodium bicarbonate Solvents: Water ;  24 h, rt
2.1 Reagents: Sodium periodate Solvents: Water ;  10 min, rt
3.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Acetonitrile ;  17 h, 65 °C
4.1 Reagents: Sodium borohydride Solvents: Methanol ;  20 min, 0 °C
4.2 Reagents: Sodium chloride Solvents: Water ;  2 min
5.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
5.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
6.1 300 - 900 °C
リファレンス
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
1.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
2.1 300 - 900 °C
リファレンス
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  20 min, 0 °C
1.2 Reagents: Sodium chloride Solvents: Water ;  2 min
2.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
2.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
3.1 300 - 900 °C
リファレンス
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

ごうせいかいろ 5

はんのうじょうけん
1.1 300 - 900 °C
リファレンス
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

ごうせいかいろ 6

はんのうじょうけん
1.1 300 - 900 °C
2.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
2.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
3.1 300 - 900 °C
リファレンス
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Acetonitrile ;  17 h, 65 °C
2.1 Reagents: Sodium borohydride Solvents: Methanol ;  20 min, 0 °C
2.2 Reagents: Sodium chloride Solvents: Water ;  2 min
3.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
3.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
4.1 300 - 900 °C
リファレンス
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
1.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
2.1 300 - 900 °C
3.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
3.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
4.1 300 - 900 °C
リファレンス
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

Methyl 3-aminobenzoate Raw materials

Methyl 3-aminobenzoate Preparation Products

Methyl 3-aminobenzoate サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:4518-10-9)METHYL 3-AMINOBENZOATE
注文番号:8431837
在庫ステータス:in Stock
はかる:Company Customization
清らかである:98%
最終更新された価格情報:Friday, 18 April 2025 17:11
価格 ($):discuss personally

Methyl 3-aminobenzoate 関連文献

Methyl 3-aminobenzoateに関する追加情報

Methyl 3-aminobenzoate (CAS No. 4518-10-9): A Comprehensive Overview

Methyl 3-aminobenzoate (CAS No. 4518-10-9) is a significant compound in the field of chemical and pharmaceutical research, widely recognized for its diverse applications and potential benefits. This organic compound, characterized by its ester and amine functional groups, has garnered considerable attention due to its role in various biochemical processes and its potential therapeutic applications.

The molecular structure of Methyl 3-aminobenzoate consists of a benzoic acid moiety esterified with methanol, featuring an amino group at the 3-position of the benzene ring. This unique structural configuration imparts distinct chemical properties that make it a valuable intermediate in synthetic chemistry and a promising candidate for further exploration in medicinal chemistry.

In recent years, Methyl 3-aminobenzoate has been extensively studied for its pharmacological properties. Research has demonstrated its potential role in modulating various biological pathways, particularly those involving neurotransmitter systems and inflammatory responses. The compound's ability to interact with specific enzymes and receptors has opened new avenues for the development of novel therapeutic agents targeting neurological disorders and chronic inflammatory conditions.

One of the most compelling aspects of Methyl 3-aminobenzoate is its reported antioxidant activity. Studies have shown that this compound can scavenge free radicals and reduce oxidative stress, which are implicated in numerous diseases, including aging-related disorders and neurodegenerative conditions. The antioxidant properties of Methyl 3-aminobenzoate make it a promising candidate for inclusion in anti-aging formulations and protective agents against oxidative damage.

Furthermore, the compound has been investigated for its potential antimicrobial properties. Research indicates that Methyl 3-aminobenzoate can inhibit the growth of certain bacteria and fungi, suggesting its utility in developing antimicrobial agents and preservatives. This property is particularly relevant in the context of increasing antimicrobial resistance, where novel compounds with broad-spectrum activity are urgently needed.

The synthesis of Methyl 3-aminobenzoate involves well-established organic reactions, including esterification and amination processes. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the compound meets the stringent requirements for pharmaceutical applications. The development of efficient synthetic routes has also facilitated large-scale production, making Methyl 3-aminobenzoate more accessible for industrial use.

In the realm of drug discovery, Methyl 3-aminobenzoate serves as a valuable scaffold for designing novel molecules with enhanced pharmacological profiles. Its structural features allow for modifications that can fine-tune biological activity, solubility, and metabolic stability. This flexibility has led to the identification of several derivatives with improved therapeutic efficacy and reduced side effects.

The safety profile of Methyl 3-aminobenzoate has been thoroughly evaluated through preclinical studies. These investigations have provided insights into its toxicity, pharmacokinetics, and potential interactions with other compounds. The compound has generally demonstrated good tolerability at tested doses, although further studies are required to fully understand its long-term effects.

The growing interest in natural product-inspired drug design has also highlighted the significance of Methyl 3-aminobenzoate. Researchers have explored its biosynthetic pathways and structural analogs found in plants and microorganisms. These efforts have not only expanded our understanding of natural products but also provided new leads for drug development.

The future prospects for Methyl 3-aminobenzoate are promising, with ongoing research focusing on expanding its therapeutic applications. Investigational studies are exploring its potential use in treating conditions such as depression, anxiety, and chronic pain. Additionally, its role in enhancing cognitive function and protecting against neurodegenerative diseases is being actively investigated.

In conclusion, Methyl 3-aminobenzoate (CAS No. 4518-10-9) is a multifaceted compound with significant implications in chemical biology and pharmaceutical research. Its unique structural features, coupled with emerging evidence of its biological activities, position it as a key player in the development of novel therapeutic agents. As research continues to uncover new applications and refine synthetic methodologies, the potential of this compound is set to expand further.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:4518-10-9)Methyl 3-aminobenzoate
A826736
清らかである:99%
はかる:500g
価格 ($):153.0
atkchemica
(CAS:4518-10-9)Methyl 3-aminobenzoate
CL18130
清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ